Simvastatin ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

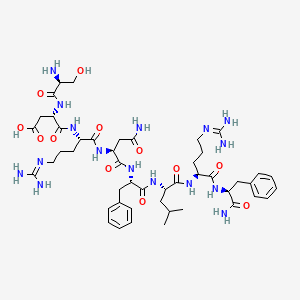

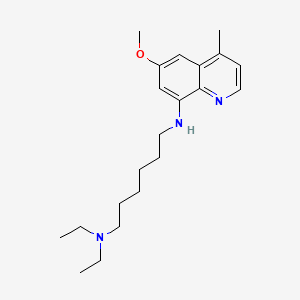

Tenivastatin (ammonium), also known as simvastatin acid ammonium, is a pharmacologically active metabolite derived from the lactone prodrug simvastatin. It is a potent reversible inhibitor of HMG-CoA reductase (HMGCR), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, Tenivastatin (ammonium) reduces cholesterol levels and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, particularly in liver and extrahepatic tissues .

Scientific Research Applications

Tenivastatin (ammonium) has a wide range of scientific research applications, including:

Chemistry: Used as a standard in analytical chemistry for the quantification of simvastatin and its metabolites.

Biology: Studied for its effects on cellular processes, particularly those involving cholesterol metabolism.

Medicine: Investigated for its potential therapeutic effects in reducing cholesterol levels and preventing cardiovascular diseases.

Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering medications

Mechanism of Action

Simvastatin, and by extension Simvastatin ammonium salt, works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is involved in the production of cholesterol in the liver . By inhibiting this enzyme, simvastatin reduces the endogenous production of cholesterol, helping to lower cholesterol levels in the blood .

Safety and Hazards

Simvastatin ammonium salt can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Future Directions

Simvastatin and other statins are widely prescribed medications for the treatment of dyslipidemia and prevention of cardiovascular disease . Research into new synthesis methods, as well as the development of new formulations and delivery systems, could potentially improve the efficacy and safety profile of these drugs. Additionally, studies into the effects of simvastatin and its derivatives on other diseases and conditions could potentially expand their therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenivastatin (ammonium) involves the hydrolysis of simvastatin lactone to produce simvastatin acid, which is then converted to its ammonium salt form. The reaction conditions typically include the use of organic solvents and controlled pH environments to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of Tenivastatin (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure the product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Tenivastatin (ammonium) undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert Tenivastatin (ammonium) into its reduced forms.

Substitution: Substitution reactions can occur at various functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional group being targeted.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties compared to the parent compound .

Comparison with Similar Compounds

Simvastatin: The lactone prodrug from which Tenivastatin (ammonium) is derived.

Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action.

Lovastatin: A naturally occurring statin with similar cholesterol-lowering effects.

Uniqueness: Tenivastatin (ammonium) is unique in its specific inhibition of HMG-CoA reductase and its ability to increase LDL receptors, making it highly effective in reducing cholesterol levels. Its ammonium salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Simvastatin ammonium salt involves the conversion of Simvastatin to its ammonium salt form through a series of chemical reactions.", "Starting Materials": [ "Simvastatin", "Ammonium hydroxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Simvastatin is dissolved in methanol", "Ammonium hydroxide is added to the solution, and the mixture is stirred for several hours at room temperature", "The resulting precipitate is filtered and washed with methanol", "The precipitate is dissolved in a mixture of water and hydrochloric acid", "Sodium hydroxide is added to the solution to adjust the pH to approximately 8", "The resulting solution is filtered and the filtrate is evaporated to dryness", "The solid residue is washed with water and dried to obtain Simvastatin ammonium salt" ] } | |

CAS No. |

139893-43-9 |

Molecular Formula |

C25H43NO6 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;azane |

InChI |

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

InChI Key |

FFPDWNBTEIXJJF-OKDJMAGBSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.N |

Appearance |

Solid powder |

| 139893-43-9 | |

Pictograms |

Corrosive; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Simvastatin ammonium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)

![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)

![2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol](/img/structure/B1681693.png)